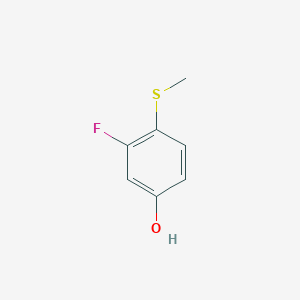
3-Fluoro-4-(methylthio)phenol
描述
3-Fluoro-4-(methylthio)phenol is an organic compound with the molecular formula C7H7FOS and a molecular weight of 158.19 g/mol . It is characterized by the presence of a fluorine atom, a methylthio group, and a hydroxyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(methylthio)phenol can be achieved through various methods. One common approach involves the reaction of 3-fluoro-4-(methylthio)benzeneamine with sulfuric acid and sodium nitrite in tetrahydrofuran and water at 0°C for 2 hours. This is followed by the addition of copper(I) oxide and copper(II) nitrate in tetrahydrofuran and water for 0.25 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
3-Fluoro-4-(methylthio)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
科学研究应用
3-Fluoro-4-(methylthio)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-4-(methylthio)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a methylthio group.
3-Fluoro-4-hydroxyphenyl: Lacks the methylthio group but has similar structural features.
Uniqueness
3-Fluoro-4-(methylthio)phenol is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications.
生物活性
3-Fluoro-4-(methylthio)phenol is an organic compound characterized by its unique phenolic structure, which includes a fluorine atom at the meta position and a methylthio group at the para position relative to the hydroxyl group. This structural configuration contributes to its distinct chemical properties, making it a subject of interest in various biological and chemical research applications.
- Molecular Formula : C8H9FOS
- Molecular Weight : 158.19 g/mol
- Structure : The compound features a hydroxyl group (-OH), a fluorine atom (F), and a methylthio group (-S-CH3), which enhance its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the electronegative fluorine atom may participate in unique interactions that influence the compound's biological effects. These interactions are crucial for understanding its therapeutic potential, particularly in enzyme inhibition and receptor binding.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Study on Antimicrobial Activity
A study investigating the antimicrobial effects of fluorinated phenols indicated that compounds with similar configurations demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. Although specific data on this compound is lacking, its structural similarities suggest potential effectiveness in microbial inhibition.
Anticancer Activity Investigation
In a related study focusing on fluorinated compounds' effects on breast cancer cell lines (MCF-7), researchers found that structurally related compounds exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. The mechanism involved disruption of tubulin polymerization and induction of apoptosis through modulation of apoptotic pathways . This suggests that this compound could similarly influence cancer cell viability.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl, Fluorine, Methylthio | Potential antimicrobial and anticancer |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl group | Antimicrobial, anti-inflammatory |
| 3-Fluoro-4-hydroxyphenyl | Hydroxyl only | Antioxidant properties |
| 4-Fluoro-2-(methylthio)phenol | Different functional group positions | Varying reactivity |
属性
IUPAC Name |
3-fluoro-4-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZAHZGIBFUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













